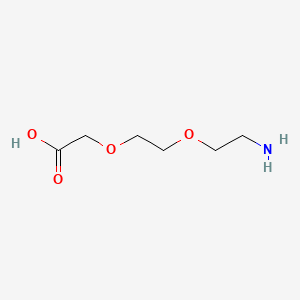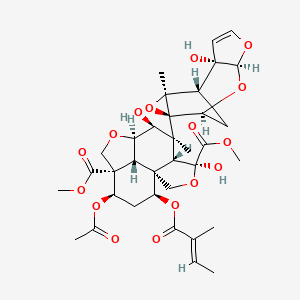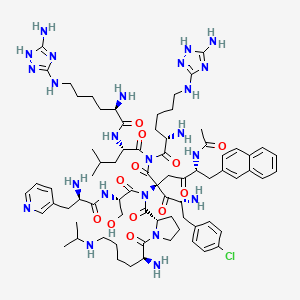
2-(2-(2-Aminoethoxy)ethoxy)essigsäure
Übersicht
Beschreibung
Sie wird häufig als Linker bei der Synthese von Proteolyse-Targeting Chimären (PROTACs) verwendet, bei denen es sich um Moleküle handelt, die für den Abbau bestimmter Proteine in Zellen konzipiert sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(2-Aminoethoxy)ethoxy)essigsäure erfolgt typischerweise durch Reaktion von 2-(2-(2-Aminoethoxy)ethoxy)ethanol mit Chloressigsäure unter basischen Bedingungen. Die Reaktion verläuft über einen nukleophilen Substitutionsmechanismus, bei dem die Hydroxylgruppe des Ethanolderivats durch die Carboxylgruppe der Chloressigsäure ersetzt wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird anschließend unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt .
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Aminoethoxy)ethoxy)essigsäure findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Linker bei der Synthese von PROTACs verwendet, die zum Studium des Proteinabbaus eingesetzt werden.
Biologie: Wird bei der Entwicklung gezielter Therapien für Krankheiten eingesetzt, indem bestimmte Proteine abgebaut werden.
Medizin: Wird in Medikamententrägersystemen verwendet, um die Löslichkeit und Stabilität von therapeutischen Wirkstoffen zu verbessern.
Industrie: Anwendung bei der Herstellung von fortschrittlichen Materialien und Polymeren
Wirkmechanismus
This compound fungiert als Linker in PROTACs, die das Ubiquitin-Proteasom-System nutzen, um Zielproteine selektiv abzubauen. Die Verbindung verbindet zwei verschiedene Liganden: einen, der an eine E3-Ubiquitin-Ligase bindet, und einen anderen, der an das Zielprotein bindet. Dadurch wird das Zielprotein in die Nähe der Ubiquitin-Ligase gebracht, was zu seiner Ubiquitinierung und anschließendem Abbau durch das Proteasom führt .
Wirkmechanismus
H2N-PEG2-CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . Future research may focus on these areas and the potential applications of this compound in other fields.
Biochemische Analyse
Biochemical Properties
2-(2-(2-Aminoethoxy)ethoxy)acetic Acid is often used in organic synthesis as a catalyst, buffer for acidic catalytic reactions, and ligand . It is also used as an additive for surfactants, lubricants, and adhesives . It has been shown to bind to integrin receptors .
Cellular Effects
Given its ability to bind to integrin receptors , it may influence cell adhesion, migration, and other processes regulated by integrins.
Molecular Mechanism
Its interaction with integrin receptors suggests that it may influence the signaling pathways mediated by these receptors .
Temporal Effects in Laboratory Settings
It is known that this compound is sensitive to light, moisture, and heat, and should be stored under inert gas at -20°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H2N-PEG2-CH2COOH typically involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the ethanol derivative is replaced by the carboxyl group of chloroacetic acid .
Industrial Production Methods
Industrial production of H2N-PEG2-CH2COOH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2-(2-Aminoethoxy)ethoxy)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um eine Nitrogruppe zu bilden.
Reduktion: Die Carboxylgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Alkylhalogenide oder Acylchloride.
Hauptprodukte
Oxidation: Bildung von Nitroderivaten.
Reduktion: Bildung von Alkoholderivaten.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
H2N-PEG3-CH2COOH: Ähnliche Struktur, aber mit einer zusätzlichen Ethylenglykoleinheit.
H2N-PEG4-CH2COOH: Enthält im Vergleich zu H2N-PEG2-CH2COOH zwei zusätzliche Ethylenglykoleinheiten.
Einzigartigkeit
2-(2-(2-Aminoethoxy)ethoxy)essigsäure ist aufgrund ihrer optimalen Länge und Flexibilität einzigartig, was sie zu einem idealen Linker für die PROTAC-Synthese macht. Ihre kürzere Kettenlänge im Vergleich zu H2N-PEG3-CH2COOH und H2N-PEG4-CH2COOH ermöglicht eine bessere Kontrolle über die räumliche Anordnung der Liganden, wodurch die Effizienz des Proteinabbaus verbessert wird .
Eigenschaften
IUPAC Name |
2-[2-(2-aminoethoxy)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRGYVESPRHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
139729-28-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139729-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10327018 | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134978-97-5 | |
| Record name | (2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-3,6-dioxaoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V919MKW0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?
A1: Attaching 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:
- Enhanced Solubility: The hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.
- Modulation of Enzyme Kinetics: Research shows that the position of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.
Q2: Beyond protease substrates, what other applications has 2-(2-(2-Aminoethoxy)ethoxy)acetic acid found in medicinal chemistry research?
A2: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []
- One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []
Q3: How does the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain affect its influence on the properties of the molecules it is attached to?
A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-tert-Butyl-5-phenyl 4-[(4-piperidin-1-ylphenyl)amino]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1665899.png)




![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)






